2-(3-Benzooxazol-2-yl-phenyl)-isoindole-1,3-dione
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Overview
Description
2-(3-Benzooxazol-2-yl-phenyl)-isoindole-1,3-dione is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
The synthesis of 2-(3-Benzooxazol-2-yl-phenyl)-isoindole-1,3-dione typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone under specific reaction conditions. One common method includes the use of a catalyst such as TiO2-ZrO2 in acetonitrile at 60°C, yielding the desired product in high efficiency . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(3-Benzooxazol-2-yl-phenyl)-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(3-Benzooxazol-2-yl-phenyl)-isoindole-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(3-Benzooxazol-2-yl-phenyl)-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, while its anticancer effects are linked to the inhibition of key enzymes involved in cell proliferation . The compound’s unique structure allows it to interact with various biological targets, making it a versatile molecule in scientific research.
Comparison with Similar Compounds
2-(3-Benzooxazol-2-yl-phenyl)-isoindole-1,3-dione can be compared with other benzoxazole derivatives, such as:
- 2-(4-Benzooxazol-2-yl-phenyl)-isoindole-1,3-dione
- 2-(5-Benzooxazol-2-yl-phenyl)-isoindole-1,3-dione
- 2-(6-Benzooxazol-2-yl-phenyl)-isoindole-1,3-dione
These compounds share similar core structures but differ in the position of the benzoxazole moiety, which can influence their chemical and biological properties
Properties
IUPAC Name |
2-[3-(1,3-benzoxazol-2-yl)phenyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N2O3/c24-20-15-8-1-2-9-16(15)21(25)23(20)14-7-5-6-13(12-14)19-22-17-10-3-4-11-18(17)26-19/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXKEKIFODXLAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC(=C3)C4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352504 |
Source
|
Record name | 2-(3-Benzooxazol-2-yl-phenyl)-isoindole-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58193-99-0 |
Source
|
Record name | 2-(3-Benzooxazol-2-yl-phenyl)-isoindole-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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